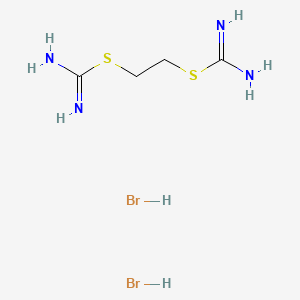

Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide

描述

属性

CAS 编号 |

6943-65-3 |

|---|---|

分子式 |

C4H11BrN4S2 |

分子量 |

259.2 g/mol |

IUPAC 名称 |

2-carbamimidoylsulfanylethyl carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C4H10N4S2.BrH/c5-3(6)9-1-2-10-4(7)8;/h1-2H2,(H3,5,6)(H3,7,8);1H |

InChI 键 |

OORKAVOFOSBTAT-UHFFFAOYSA-N |

SMILES |

C(CSC(=N)N)SC(=N)N.Br.Br |

规范 SMILES |

C(CSC(=N)N)SC(=N)N.Br |

其他CAS编号 |

6943-65-3 |

Pictograms |

Irritant |

产品来源 |

United States |

生物活性

Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide is a compound of interest in various biological and chemical research fields due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two ethylene groups and a thiol linkage, which contributes to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 303.06 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈Br₂N₂S₂ |

| Molecular Weight | 303.06 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound involves several mechanisms:

- Enzyme Modulation : The compound can interact with various enzymes, potentially altering their activity through competitive inhibition or allosteric modulation.

- Protein Interaction : It may bind to specific protein sites, influencing protein conformation and function.

Case Studies and Research Findings

- Antioxidant Activity : Research indicates that Pseudourea derivatives exhibit significant antioxidant properties. A study demonstrated that the compound could scavenge free radicals effectively, which is crucial for preventing oxidative stress in biological systems .

- Cytotoxic Effects : In vitro studies have shown that Pseudourea can induce cytotoxicity in cancer cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Another study reported that Pseudourea compounds could protect neuronal cells from oxidative damage, suggesting a role in neurodegenerative disease prevention .

Comparative Analysis with Similar Compounds

To understand the unique properties of Pseudourea, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Pseudourea | Contains thiol groups | Antioxidant, cytotoxic |

| Ethylenediamine | Simple amine structure | Limited biological activity |

| Dithiothreitol (DTT) | Two thiol groups | Strong reducing agent |

科学研究应用

Medicinal Chemistry

Pseudourea derivatives exhibit various biological activities, making them valuable in medicinal chemistry:

- Antimicrobial Activity : Research has indicated that pseudourea compounds can inhibit the growth of certain bacteria and fungi. For instance, studies have demonstrated that derivatives of pseudourea possess antimicrobial properties that may be useful in developing new antibiotics .

- Anticancer Properties : Some studies suggest that pseudourea compounds can induce apoptosis in cancer cells. The mechanism involves the modulation of cellular pathways related to cell survival and proliferation .

Biochemical Research

Pseudourea is utilized in biochemical assays and research:

- Enzyme Inhibition Studies : Pseudourea compounds are investigated for their ability to inhibit specific enzymes, which can provide insights into enzyme mechanisms and potential therapeutic targets .

- Protein Interaction Studies : The ability of pseudourea to interact with various biomolecules makes it a candidate for studying protein-ligand interactions, aiding in drug design processes .

Materials Science

In materials science, pseudourea serves as a precursor for synthesizing novel materials:

- Polymer Chemistry : Pseudourea can be used to synthesize polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .

- Nanomaterials : Research is ongoing into the use of pseudourea derivatives in the synthesis of nanomaterials, which can have applications in electronics and photonics due to their unique electronic properties .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various pseudourea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting their potential as lead compounds for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In another study focused on cancer therapy, researchers evaluated the cytotoxic effects of pseudourea derivatives on different cancer cell lines. The findings revealed that these compounds induced apoptosis through the activation of caspase pathways, highlighting their potential role in cancer treatment strategies.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against certain bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Biochemical Research | Enzyme inhibition studies | Inhibits specific enzymes |

| Protein interaction studies | Useful for drug design | |

| Materials Science | Polymer synthesis | Enhances mechanical and thermal properties |

| Nanomaterial synthesis | Potential applications in electronics and photonics |

准备方法

Thiourea-Based Condensation

One common approach is the condensation of ethylenedithiol derivatives with thiourea or carbamimidothioate precursors under acidic conditions, followed by treatment with hydrobromic acid to form the dihydrobromide salt.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Ethylenedithiol + Thiourea | Reflux in aqueous or alcoholic medium | Formation of ethylenedithiodi-pseudourea intermediate |

| 2 | Intermediate + HBr (hydrobromic acid) | Controlled acidification, low temperature | Formation of dihydrobromide salt |

This method allows for the selective formation of the pseudourea structure linked via sulfur atoms and stabilized as a hydrobromide salt.

Direct Alkylation of Thiourea Derivatives

Another method involves the alkylation of thiourea or its derivatives with ethylene-based halides (e.g., ethylene dibromide), followed by salt formation:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Thiourea + Ethylene dibromide | Base-catalyzed nucleophilic substitution in polar solvents | Formation of ethylenedithiodi-pseudourea intermediate |

| 2 | Intermediate + HBr | Acidification to form dihydrobromide salt | Final compound as dihydrobromide salt |

This synthetic route leverages the nucleophilicity of thiourea sulfur atoms to displace halides on ethylene dibromide, creating the characteristic ethylenedithiodi linkage.

Alternative Synthetic Routes

- Stepwise addition of thiol and pseudourea groups : Sequential functionalization of ethylene derivatives with thiol and carbamimidothioate groups.

- Use of protective groups : To control regioselectivity and prevent side reactions during synthesis, protecting groups may be employed on reactive amine or thiol sites, followed by deprotection and salt formation.

Research Findings and Data on Preparation

While direct procedural details are limited in publicly available sources, the following data summarize key aspects relevant to preparation:

| Property | Data/Observation |

|---|---|

| Molecular Formula | C4H11BrN4S2 |

| Molecular Weight | 259.2 g/mol |

| Purity | Typically ≥95% after synthesis and purification |

| Solubility | Water-soluble, facilitating aqueous synthetic conditions |

| Stability | Stable under acidic conditions, favoring hydrobromide salt form |

Reported studies highlight that the compound's preparation involves careful control of reaction conditions to avoid decomposition of the sulfur-containing moiety and to ensure complete conversion to the hydrobromide salt form for enhanced handling and application in research.

Analytical Techniques Supporting Preparation

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC methods using acetonitrile-water-phosphoric acid mobile phases have been employed to analyze and purify the compound during synthesis, ensuring high purity and removal of impurities.

- Mass Spectrometry (MS) : MS-compatible methods with formic acid replacing phosphoric acid in mobile phases enable precise molecular weight confirmation and structural verification.

- Nuclear Magnetic Resonance (NMR) : NMR spectroscopy confirms the chemical structure and purity, particularly the presence of ethylenedithiodi and pseudourea functional groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiourea Condensation | Ethylenedithiol, Thiourea, HBr | Reflux, acidic medium | Straightforward, good yield | Requires careful pH control |

| Alkylation of Thiourea | Thiourea, Ethylene dibromide, HBr | Base catalysis, acidification | High specificity, scalable | Possible side reactions with halides |

| Stepwise Functionalization | Ethylene derivatives, thiol, pseudourea precursors | Multi-step, protective groups | High regioselectivity | More complex, time-consuming |

常见问题

Basic Research Questions

Q. How can researchers confirm the structural identity of Pseudourea, 2,2-ethylenedithiodi-, dihydrobromide?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on ethylene-dithio linkages and bromide counterions. Fourier-transform infrared (FTIR) spectroscopy can confirm functional groups (e.g., thiourea moieties). Cross-validate with elemental analysis to verify stoichiometry (C, H, N, S, Br). Reference synonyms (e.g., ethylenediisothiourea dihydrobromide) to avoid misidentification in databases .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute toxicity (intraperitoneal LD50 in mice: 89 mg/kg) and emits toxic NOx, SOx, and HBr vapors upon thermal decomposition. Use fume hoods for synthesis or handling, and store in airtight containers under inert gas. Personal protective equipment (PPE) including nitrile gloves and gas-resistant goggles is mandatory. Emergency protocols should address HBr exposure .

Q. What synthetic routes are reported for this compound?

- Methodological Answer : A common method involves reacting ethylene dithiol with cyanamide derivatives under acidic conditions. For example, 2,2′-(ethylenedithio)bis(2-thiopseudourea) can be brominated using hydrobromic acid. Purification via column chromatography (silica gel, eluent: chloroform/methanol) isolates the product. Monitor reaction progress with thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers optimize purity assessment for this compound in complex matrices?

- Methodological Answer : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and UV detection (λ = 254 nm). Use a mobile phase of methanol:water (70:30 v/v) buffered with 10 mM ammonium acetate. Compare retention times against a certified reference standard. Validate method precision with triplicate injections and spike-recovery tests .

Q. What experimental designs are suitable for studying its thermal stability and decomposition kinetics?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min to identify decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) can estimate activation energy. Monitor gaseous byproducts via gas chromatography-mass spectrometry (GC-MS) .

Q. How should researchers resolve contradictions in reported toxicity data across studies?

- Methodological Answer : Cross-examine experimental variables such as animal models (e.g., murine vs. primate), administration routes (intraperitoneal vs. oral), and dosage formulations. Replicate studies under standardized conditions (OECD guidelines) with rigorous controls. Use meta-analysis to identify confounding factors (e.g., solvent carriers, purity levels) .

Q. What strategies mitigate interference from bromide ions in spectroscopic characterization?

- Methodological Answer : Precipitate bromide ions using silver nitrate (AgNO3) in aqueous solutions, followed by centrifugation. For solid-state analysis (e.g., X-ray diffraction), employ Rietveld refinement to distinguish bromide contributions. Alternatively, use inductively coupled plasma mass spectrometry (ICP-MS) for quantitative Br− analysis .

Methodological Best Practices

- Data Validation : Cross-validate structural data with multiple techniques (e.g., NMR, FTIR, elemental analysis) to address spectral ambiguities .

- Ethical Compliance : Document safety protocols and toxicity mitigation steps in accordance with institutional review boards (IRBs) and chemical hygiene plans .

- Literature Review : Prioritize peer-reviewed journals and avoid non-academic sources (e.g., ) due to reliability concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。